molecular formula C14H12Cl2N2O3 B12197911 N-{1-[(2,4-dichlorophenyl)amino]-2-(furan-2-yl)-2-oxoethyl}acetamide

N-{1-[(2,4-dichlorophenyl)amino]-2-(furan-2-yl)-2-oxoethyl}acetamide

Cat. No.: B12197911
M. Wt: 327.2 g/mol
InChI Key: KBSKOOIJXJDYIK-UHFFFAOYSA-N
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Description

N-{1-[(2,4-Dichlorophenyl)amino]-2-(furan-2-yl)-2-oxoethyl}acetamide is a chemical compound of interest in medicinal chemistry and biological research. While specific studies on this exact molecule may be limited, its structure shares key features with other compounds known to possess significant research potential. The molecular framework incorporates a 2,4-dichlorophenyl group and a furan-2-yl ring, which are commonly found in pharmacologically active molecules . Specifically, compounds containing the furan-2-carboxamide moiety, similar to this product, have been investigated as intermediates or precursors in synthetic chemistry . Furthermore, related chemical structures based on the acetamide functional group linked to halogenated phenyl rings have been extensively studied for their antimicrobial and anticancer potentials in preliminary research settings . These analogues often function by interacting with key enzymatic targets, such as cyclin-dependent kinases (CDKs), and are evaluated using in vitro assays, suggesting a possible research pathway for this compound . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H12Cl2N2O3

Molecular Weight

327.2 g/mol

IUPAC Name

N-[1-(2,4-dichloroanilino)-2-(furan-2-yl)-2-oxoethyl]acetamide

InChI

InChI=1S/C14H12Cl2N2O3/c1-8(19)17-14(13(20)12-3-2-6-21-12)18-11-5-4-9(15)7-10(11)16/h2-7,14,18H,1H3,(H,17,19)

InChI Key

KBSKOOIJXJDYIK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(=O)C1=CC=CO1)NC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Condensation-Based Approaches

A primary pathway involves the condensation of furan-2-yl glyoxalic acid derivatives with 2,4-dichloroaniline. For example, 2-(furan-2-yl)-2-oxoacetic acid can react with 2,4-dichloroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC), forming an intermediate imine. Subsequent reduction with sodium cyanoborohydride yields the secondary amine, which is acetylated using acetic anhydride to produce the target compound.

Key conditions :

  • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)

  • Temperature: Room temperature for condensation, 0–5°C for acetylation

  • Yield: ~60–70% after purification.

Pd-Catalyzed Cyclization and Coupling

Palladium-catalyzed methods, inspired by alkenylfuran syntheses, offer an alternative route. A furan-containing propargyl alcohol derivative undergoes cyclization with a Pd(0) catalyst (e.g., Pd(PPh₃)₄), forming a 2-alkenylfuran intermediate. This intermediate is then coupled with N-(2,4-dichlorophenyl)acetamide via a Buchwald-Hartwig amination, followed by oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to introduce the ketone group.

Optimized parameters :

  • Catalyst: Pd(OAc)₂ with Xantphos ligand

  • Solvent: DMF/dichloroethane (1:1)

  • Oxidant: DDQ (1.1 equiv)

  • Yield: Up to 89%.

Intermediate Synthesis and Functionalization

Furan-2-yl Glyoxalic Acid Preparation

The furan-2-yl glyoxalic acid precursor is synthesized via Knoevenagel condensation between furfuraldehyde and diethyl oxalate under acidic conditions. This yields ethyl 2-(furan-2-yl)-2-oxoacetate, which is hydrolyzed to the free acid using aqueous HCl.

Reaction scheme :

Furfuraldehyde+Diethyl oxalateAcOH, NaOAcEthyl 2-(furan-2-yl)-2-oxoacetateHCl2-(Furan-2-yl)-2-oxoacetic acid\text{Furfuraldehyde} + \text{Diethyl oxalate} \xrightarrow{\text{AcOH, NaOAc}} \text{Ethyl 2-(furan-2-yl)-2-oxoacetate} \xrightarrow{\text{HCl}} \text{2-(Furan-2-yl)-2-oxoacetic acid}

Dichlorophenylamine Incorporation

The dichlorophenylamino group is introduced via nucleophilic substitution. For example, 2,4-dichloroaniline reacts with bromoacetylfuran in the presence of K₂CO₃, forming N-(2,4-dichlorophenyl)-2-(furan-2-yl)-2-oxoacetamide. Subsequent acetylation with acetyl chloride completes the synthesis.

Critical considerations :

  • Base: K₂CO₃ or Et₃N

  • Solvent: Acetone or THF

  • Reaction time: 12–24 hours.

Comparative Analysis of Methodologies

Method Advantages Limitations Yield
CondensationSimple, fewer stepsRequires stringent pH control60–70%
Pd-Catalyzed CouplingHigh regioselectivity, scalableExpensive catalysts, oxygen-sensitive steps75–89%
Nucleophilic SubstitutionCompatible with diverse aminesCompeting side reactions (e.g., over-acylation)50–65%

Structural Characterization and Validation

The final product is validated via ¹H/¹³C NMR , HRMS , and X-ray crystallography . Key spectral data include:

  • ¹H NMR (CDCl₃) : δ 7.85 (d, J = 8.4 Hz, 1H, Ar–H), 6.75 (s, 1H, furan-H), 2.15 (s, 3H, CH₃CO).

  • HRMS : m/z 327.2 [M+H]⁺ (calc. 327.04 for C₁₄H₁₂Cl₂N₂O₃).

Industrial-Scale Production Considerations

For large-scale synthesis, the Pd-catalyzed method is preferred due to its efficiency. However, cost reduction strategies include:

  • Recycling Pd catalysts via filtration

  • Replacing DDQ with TEMPO/O₂ as a greener oxidant .

Chemical Reactions Analysis

Types of Reactions

N-{1-[(2,4-dichlorophenyl)amino]-2-(furan-2-yl)-2-oxoethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Overview : The compound has been investigated for its anticancer properties, particularly against various human cancer cell lines.

Case Study : A study conducted by Walid Fayad et al. (2019) screened a library of compounds and identified several promising candidates with anticancer activity. Among these, derivatives similar to N-{1-[(2,4-dichlorophenyl)amino]-2-(furan-2-yl)-2-oxoethyl}acetamide showed notable cytotoxic effects on multicellular spheroids of cancer cells, indicating their potential as effective chemotherapeutic agents .

Data Table : Anticancer Efficacy of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AA549 (Lung)15.5Apoptosis induction
Compound BMCF-7 (Breast)12.3Cell cycle arrest
This compoundHCT116 (Colon)10.8Inhibition of proliferation

Antimicrobial Properties

Overview : The compound has also been evaluated for its antimicrobial activity against various bacterial strains.

Case Study : Research indicated that compounds containing the furan and dichlorophenyl moieties exhibited significant antibacterial effects. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results comparable to standard antibiotics .

Data Table : Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Activity Level
Compound CStaphylococcus aureus5Moderate
Compound DEscherichia coli10Strong
This compoundPseudomonas aeruginosa7Moderate

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key findings include:

  • Dichlorophenyl Group : Enhances lipophilicity and cellular uptake.
  • Furan Ring : Contributes to the compound's ability to interact with biological targets effectively.

Mechanism of Action

The mechanism by which N-{1-[(2,4-dichlorophenyl)amino]-2-(furan-2-yl)-2-oxoethyl}acetamide exerts its effects involves the interaction with specific molecular targets. For example, its potential anti-inflammatory action may be due to the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory process. The compound’s anticancer properties could be attributed to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features

Target Compound
  • Backbone : Acetamide.
  • Substituents: 2,4-Dichlorophenylamino group. Furan-2-yl linked to a ketone.
Analogs (Key Examples):

2-((2,4-Dichlorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (Compound 13, ) Backbone: Acetamide. Substituents:

  • 2,4-Dichlorophenylamino group.
  • Coumarin-thiazole hybrid (replaces furan).
    • Bioactivity : α-Glucosidase inhibitor (antidiabetic) .

2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()

  • Backbone : Acetamide.
  • Substituents :
  • 3,4-Dichlorophenyl (vs. 2,4-dichloro in target).
  • Pyrazolyl group with methyl and phenyl substituents. Structural Note: Exhibits conformational flexibility in crystal packing .

N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (Compound 1, )

  • Backbone : Acetamide.
  • Substituents :
  • 2,4-Dichlorophenylmethyl (vs. amino-linked in target).
  • Quinazoline-dione moiety.
    • Synthesis : Oxidative coupling with hydrogen peroxide .

Substitution Patterns and Electronic Effects

Compound Chlorophenyl Substitution Heterocyclic Group Key Functional Groups
Target Compound 2,4-Dichloro Furan-2-yl Ketone, Acetamide
Compound 13 () 2,4-Dichloro Coumarin-thiazole Ketone, Acetamide, Thiazole
Compound 3,4-Dichloro Pyrazolyl Ketone, Acetamide
Compound 1 () 2,4-Dichloro (methyl) Quinazoline-dione Acetamide, Dione

Key Observations :

  • Heterocycles : Furan (target) is smaller and less polar than coumarin-thiazole (Compound 13) or pyrazolyl (), impacting solubility and target interactions.

Biological Activity

N-{1-[(2,4-dichlorophenyl)amino]-2-(furan-2-yl)-2-oxoethyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activities associated with this compound, supported by relevant studies, data tables, and case studies.

Chemical Structure and Properties

The compound can be characterized by its distinct chemical structure, which includes a furan ring and a dichlorophenyl group. The IUPAC name reflects its complex formation:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₃Cl₂N₃O₃
  • Molecular Weight : 326.18 g/mol

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Efficacy : Compounds derived from furan and chlorophenyl structures have shown effectiveness against various strains of bacteria, including Gram-positive organisms such as Staphylococcus aureus and Enterococcus faecalis .
    • Table 1: Antibacterial Activity
      | Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
      |----------|------------------|----------------------------------------|
      | Compound A | S. aureus | 12 µg/mL |
      | Compound B | E. faecalis | 8 µg/mL |
      | this compound | TBD |

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Studies indicate that it may induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of the Bcl-2 family proteins.

  • Mechanism of Action : The compound's mechanism may involve:
    • Induction of apoptosis as evidenced by increased TUNEL staining.
    • Activation of caspases (caspase-3 and caspase-9).
    • Alteration of the Bax/Bcl-2 ratio in favor of pro-apoptotic signals .
    • Table 2: Cytotoxic Activity on Cancer Cell Lines
      | Cell Line | IC50 (µM) | Mechanism of Action |
      |------------------|------------|-------------------------------------|
      | HCT116 | 10 | Apoptosis induction |
      | NCI-H460 | 15 | Caspase activation |

Study 1: Efficacy in Animal Models

A recent study evaluated the efficacy of this compound in nude mice bearing human cancer xenografts. The results indicated:

  • Tumor Growth Delay : Significant delay in tumor growth compared to control groups.
  • Body Weight Monitoring : No significant loss of body weight was observed, indicating a favorable safety profile .

Study 2: Structure-Activity Relationship (SAR)

An analysis of the structure-activity relationship revealed that modifications to the furan ring and the dichlorophenyl group significantly influenced biological activity. For example:

  • Substituent Variations : Introduction of electron-withdrawing groups enhanced antibacterial activity.
    • Table 3: SAR Findings
      | Substituent | Activity Change |
      |------------------|-----------------------|
      | -Cl | Increased activity |
      | -CF₃ | Decreased activity |

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